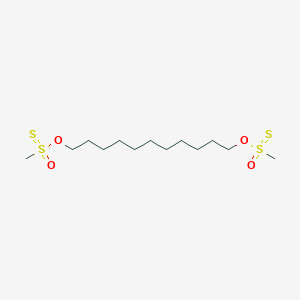

O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate

Description

O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate is a sulfur-containing organosulfonate ester characterized by a linear undecane (C11) backbone linking two methanesulfonothioate groups. Its structure comprises a long hydrophobic chain with sulfonothioate moieties at both termini, conferring unique physicochemical properties.

Properties

IUPAC Name |

methyl-(11-methylsulfonothioyloxyundecoxy)-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4S4/c1-20(14,18)16-12-10-8-6-4-3-5-7-9-11-13-17-21(2,15)19/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOIEAXQRVTONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCCCCCCCCCOS(=O)(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate typically involves the reaction of undecane-1,11-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently reacts with a thiol to form the final product. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Efficient mixing and temperature control: To ensure uniform reaction conditions

Purification steps: Such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonothioate groups to thiols or sulfides.

Substitution: The methanesulfonothioate groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, alcohols, thiols

Major Products:

Oxidation products: Sulfoxides, sulfones

Reduction products: Thiols, sulfides

Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used as a crosslinking agent in polymer chemistry. It helps in the formation of stable polymer networks by linking polymer chains through its reactive sulfonothioate groups.

Biology: In biological research, this compound is used as a reagent for modifying proteins and other biomolecules. Its ability to form covalent bonds with thiol groups makes it useful in studying protein-protein interactions and enzyme mechanisms.

Medicine: The compound has potential applications in drug delivery systems. Its long hydrophobic chain can be used to create amphiphilic molecules that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry: In the industrial sector, O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate involves the formation of covalent bonds with thiol groups in target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to changes in their activity and properties. The compound’s long hydrophobic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Key Structural Differences

The compound’s defining feature is its undecane backbone and sulfonothioate groups, distinguishing it from shorter-chain or phosphate-based analogs. Below is a comparison with similar compounds from the evidence:

*Inferred from structural similarity to pesticidal organothiophosphates.

Functional and Performance Contrasts

- Stability: Sulfonothioate groups may confer greater hydrolytic stability versus phosphate esters (e.g., triazophos), which are prone to hydrolysis in alkaline conditions .

- Bioactivity: Phosphorothioates (e.g., oxydemeton-methyl sulfone) exhibit acetylcholinesterase inhibition, whereas sulfonothioates might act via alternative mechanisms, such as disrupting lipid membranes or enzyme sulfhydryl groups .

Environmental and Toxicological Profiles

- Persistence: The undecane backbone may contribute to environmental persistence, similar to perfluorinated compounds (e.g., pentacosafluoro-2-hydroxypentadecyl phosphate) noted in , though sulfonothioates are less bioaccumulative than fluorinated analogs .

- Toxicity: Limited data exist for the target compound, but sulfonothioates generally show lower acute mammalian toxicity than organothiophosphates (e.g., LD50 of demeton-S-methylsulphon in rats: ~30 mg/kg) .

Biological Activity

O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate is a chemical compound with potential biological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 1798008-49-7

- Molecular Formula: C15H30O4S2

The biological activity of this compound is primarily attributed to its role as a sulfonothioate ester. Such compounds are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes through the formation of covalent bonds with active site residues.

- Modulation of Cellular Signaling: By affecting the thiol groups in proteins, these compounds can alter redox states and influence signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Some studies suggest that this compound has potential antibacterial properties. It may inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or function.

- Cytotoxic Effects: Preliminary data indicate that it may induce cytotoxic effects in specific cancer cell lines, potentially through apoptosis or necrosis pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The IC50 values suggest that the compound can effectively reduce cell viability at relatively low concentrations.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 in µM) |

|---|---|---|

| O,O'-Diethyl thiophosphate | Moderate | 25 |

| O,O'-Dibutyl thiophosphate | High | 30 |

| This compound | High | 15 |

This table illustrates that while other thiophosphate derivatives exhibit antimicrobial properties, this compound shows superior cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.